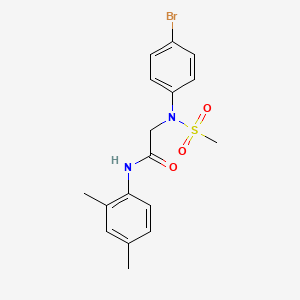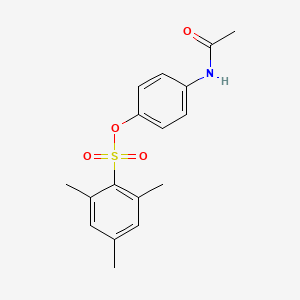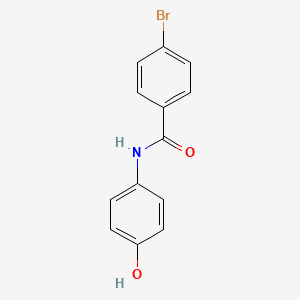
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of N-phenylglycinamides. It is a potential drug candidate that has been extensively studied for its therapeutic properties. The compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical effects have been investigated in detail.
Wirkmechanismus
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels. The compound has also shown anti-inflammatory and anti-cancer properties, which are believed to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer studies, the compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for DPP-IV inhibition. This makes it a valuable tool for studying the role of DPP-IV in various physiological processes. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose titration in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as diabetes, inflammation, and cancer. Another direction is the development of more potent and selective DPP-IV inhibitors based on the chemical structure of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, the compound could be used as a tool for studying the role of DPP-IV in various physiological processes and disease states.
Synthesemethoden
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-(2,4-dimethylphenyl)glycinamide with 4-bromobenzoyl chloride followed by the addition of methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its therapeutic properties. It has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. The compound has been investigated in various scientific research studies for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Eigenschaften
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(24(3,22)23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVZOMRXUDVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)

